
3-Amino-6-methylpyrazine-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-6-methylpyrazine-2-thiol: is a heterocyclic compound containing nitrogen and sulfur atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-methylpyrazine-2-thiol typically involves the reaction of 2-chloro-3-methylpyrazine with thiourea under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-Amino-6-methylpyrazine-2-thiol can undergo oxidation reactions to form disulfides or sulfoxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the thiol group to a sulfide or thiolate anion. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: The amino and thiol groups in this compound can participate in nucleophilic substitution reactions. For example, the amino group can be acylated using acyl chlorides or anhydrides, while the thiol group can be alkylated using alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Acyl chlorides, anhydrides, alkyl halides, and other electrophiles.
Major Products Formed:
Oxidation: Disulfides, sulfoxides.
Reduction: Sulfides, thiolate anions.
Substitution: Acylated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3-Amino-6-methylpyrazine-2-thiol is used as a building block in the synthesis of more complex heterocyclic compounds
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways, making it a candidate for drug development.
Medicine: The compound is being investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for the development of new drugs for various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique chemical properties make it valuable for the synthesis of high-value products.
Mecanismo De Acción
The mechanism of action of 3-Amino-6-methylpyrazine-2-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby modulating biological pathways. For example, it may inhibit enzymes involved in the synthesis of nucleic acids or proteins, leading to therapeutic effects.
Comparación Con Compuestos Similares
- 3-Amino-6-bromopyrazine-2-carboxylate
- 3-Amino-6-methylpyrazine-2-carboxylate
- 3-Amino-6-methylpyrazine-2-sulfonamide
Comparison: 3-Amino-6-methylpyrazine-2-thiol is unique due to the presence of both amino and thiol groups, which confer distinct reactivity and binding properties. Compared to similar compounds, it offers a broader range of chemical reactions and potential applications. For instance, the thiol group allows for the formation of disulfide bonds, which is not possible with carboxylate or sulfonamide derivatives.
Propiedades
Número CAS |
43029-07-8 |
|---|---|
Fórmula molecular |
C5H7N3S |
Peso molecular |
141.20 g/mol |
Nombre IUPAC |
3-amino-6-methyl-1H-pyrazine-2-thione |
InChI |
InChI=1S/C5H7N3S/c1-3-2-7-4(6)5(9)8-3/h2H,1H3,(H2,6,7)(H,8,9) |
Clave InChI |
QLCUARYDCAKTCK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C(=S)N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol](/img/structure/B13099410.png)
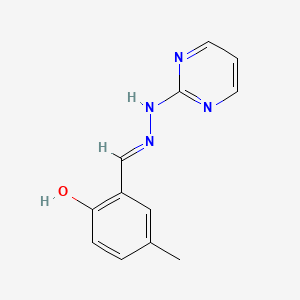


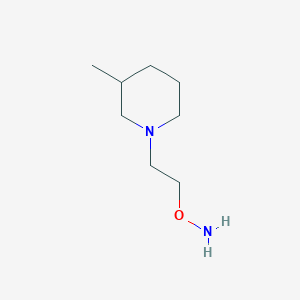
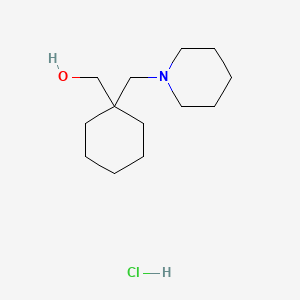
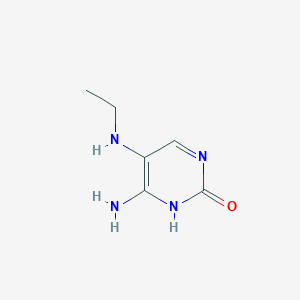
![(S)-1-(3-Cyclopentyl-7-oxo-6,7-dihydroisoxazolo[4,5-d]pyrimidin-5-yl)ethyl methanesulfonate](/img/structure/B13099452.png)
![2-[3-(4-Fluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13099458.png)
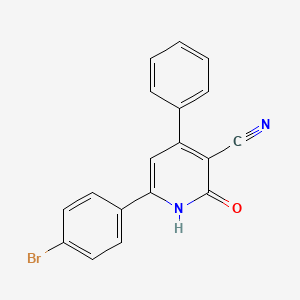
![7-Methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B13099473.png)
![methyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoate](/img/structure/B13099497.png)

